LogP Comparison: Enhanced Lipophilicity of Di-Bromo Compound vs. Mono-Brominated N-(4-Bromophenyl)acetamide
The target compound exhibits a computed LogP of 2.86, which is 0.38–0.57 log units higher than N-(4-bromophenyl)acetamide (LogP 2.29–2.48), indicating substantially greater lipophilicity [1]. This difference corresponds to an approximately 2.4- to 3.7-fold increase in octanol/water partition coefficient, directly affecting extraction efficiency and membrane permeability in biological assays .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.86 |
| Comparator Or Baseline | N-(4-bromophenyl)acetamide: LogP = 2.29–2.48 |
| Quantified Difference | ΔLogP = +0.38 to +0.57 (2.4- to 3.7-fold increase in partition coefficient) |
| Conditions | Computed LogP values from Molbase and SIELC databases; standard octanol/water partition model |
Why This Matters
For procurement decisions, this LogP difference determines whether a compound will partition appropriately in lipid-based delivery systems or organic extraction protocols—a 3.7-fold partition coefficient shift can be the difference between successful extraction and quantitative loss.
- [1] SIELC Technologies. (2018). N-(4-Bromophenyl)acetamide – LogP 2.29. HPLC Separation Data. View Source
